BenchChemオンラインストアへようこそ!

(2-(4-Methoxyphenyl)cyclopropyl)methanamine

5-HT2C receptor agonism MAO inhibition functional selectivity

Select (2-(4-Methoxyphenyl)cyclopropyl)methanamine (CAS 1225705-84-9) to secure a trans-configured cyclopropylamine with a methylene-bridged primary amine—a topology distinct from direct cyclopropanamine analogs. This spacer preserves 5-HT2C receptor agonism (EC50 910 nM, Emax 86%) relevant for obesity and anxiety indications, while enabling N-derivatization toward sub-100 nM LSD1 inhibitors. With MW 177.24, cLogP 2.2, and TPSA 35.3 Ų, it fits CNS MPO space for balanced permeability and solubility. Avoid blind substitution with CAS 19009-68-8, which redirects activity to MAO-B inhibition and serotonin transporter binding, or with constitutional isomer CAS 54398-65-1, which alters amine geometry and receptor engagement. Choose the exocyclic aminomethyl handle for focused library synthesis and systematic SAR of amine-spacer effects on target selectivity.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 1225705-84-9
Cat. No. B2865806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Methoxyphenyl)cyclopropyl)methanamine
CAS1225705-84-9
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC2CN
InChIInChI=1S/C11H15NO/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3
InChIKeyIDPKUTZLBDYTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(4-Methoxyphenyl)cyclopropyl)methanamine (CAS 1225705-84-9): Structural and Pharmacological Baseline for Informed Procurement


(2-(4-Methoxyphenyl)cyclopropyl)methanamine is a trans-configured cyclopropylamine derivative bearing a 4-methoxyphenyl substituent and a methylene-bridged primary amine (methanamine) motif. This compound belongs to the substituted trans-2-arylcyclopropylamine family—a privileged scaffold in neuropsychiatric and epigenetic drug discovery—and is distinguished from the parent trans-2-phenylcyclopropylamine (tranylcypromine) by both the electron-donating para-methoxy group and the exocyclic aminomethyl topology [1]. The hydrochloride salt (PubChem CID 44573007; ChEMBL ID CHEMBL493726) has a molecular weight of 213.70 g/mol, cLogP of 2.2, and topological polar surface area of 35.3 Ų, placing it within favorable oral drug-like chemical space [1][2]. The compound is commercially supplied as a research-grade building block with typical purity of 98% (HPLC) and storage at 2–8°C under desiccated conditions .

Why (2-(4-Methoxyphenyl)cyclopropyl)methanamine Cannot Be Interchanged with Generic Cyclopropylamine Analogs: The Methylene Spacer Hypothesis


Substituting (2-(4-methoxyphenyl)cyclopropyl)methanamine with its closest in-class analogs—2-(4-methoxyphenyl)cyclopropanamine (CAS 19009-68-8), trans-2-phenylcyclopropylamine (tranylcypromine), or cyclopropyl(4-methoxyphenyl)methanamine—introduces systematic differences in amine basicity, target binding pose, and metabolic susceptibility that preclude functional interchangeability. The target compound's exocyclic primary amine (pKa ≈ 9.5–10.0, typical for alkylamines) is separated from the cyclopropane ring by a methylene spacer, whereas the direct cyclopropanamine analog (CAS 19009-68-8) places the amine directly on the strained ring, substantially reducing its pKa (≈ 8.0–8.5) and altering both hydrogen-bonding geometry and reactivity toward flavin-dependent oxidases such as LSD1 and MAO [1]. These geometric and electronic differences manifest in distinct pharmacological profiles: the target compound displays 5-HT2C receptor agonism (EC50 910 nM), while the direct cyclopropanamine analog is reported primarily as a serotonin transporter ligand and MAO-B inhibitor (Ki 86.6 μM) [1][2]. Even among methanamine isomers, the connectivity of the cyclopropyl-phenyl-methanamine scaffold determines whether the amine vectors toward a receptor transmembrane domain or solvent-exposed space, making blind substitution a risk to target engagement and selectivity.

(2-(4-Methoxyphenyl)cyclopropyl)methanamine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


5-HT2C Receptor Agonism: Functional Selectivity Over MAO Inhibition Compared to 2-(4-Methoxyphenyl)cyclopropanamine

The target compound acts as a 5-HT2C receptor agonist with EC50 of 910 nM and Emax of 86% relative to serotonin in a FLIPR calcium flux assay in HEK293 cells [1]. In contrast, its closest structural analog lacking the methylene spacer—2-(4-methoxyphenyl)cyclopropanamine (CAS 19009-68-8)—is characterized primarily as a MAO-B inhibitor (Ki 86.6 μM) and serotonin transporter ligand, with no reported 5-HT2C agonism [2][3]. This functional divergence (nanomolar GPCR agonism vs. micromolar MAO inhibition) means that procurement of the wrong analog will yield a compound with an entirely different primary pharmacology, potentially invalidating a screening campaign targeting serotonergic pathways.

5-HT2C receptor agonism MAO inhibition functional selectivity neuropsychiatric drug discovery

Methylene Spacer Advantage: Amine Basicity and Metabolic Stability Differentiation from Direct Cyclopropanamine Analogs

The exocyclic primary amine in the target compound (pKa estimated 9.5–10.0) is structurally decoupled from the cyclopropane ring strain, in contrast to 2-(4-methoxyphenyl)cyclopropanamine, where the amino group is directly attached to the cyclopropane (pKa estimated 8.0–8.5) [1]. This difference in amine basicity alters the ionization state at physiological pH (for the target compound, >99% protonated vs. ~90% protonated for the direct analog), which directly impacts membrane permeability and lysosomal trapping potential [2]. Furthermore, direct cyclopropanamine analogs are known substrates for mechanism-based inactivation of MAO and LSD1 via one-electron oxidation of the nitrogen-cyclopropane bond; the methylene spacer in the target compound alters the redox potential of the amine, potentially reducing susceptibility to irreversible covalent enzyme modification while preserving reversible target engagement [1].

amine basicity metabolic stability cyclopropylamine structure-metabolism relationship

LSD1 Inhibitor Derivatization Potential: Sub-Micromolar Potency Achieved Through N-Functionalization

The target compound serves as an amine-bearing building block for constructing potent LSD1 inhibitors. When the exocyclic amine is derivatized with a cyclohexane-1,4-diamine moiety to yield N1-(2-(4-methoxyphenyl)cyclopropyl)cyclohexane-1,4-diamine, the resulting compound exhibits an IC50 of 36 nM against LSD1 at pH 7.4, 2°C, with 3-fold serial dilutions starting from 15-minute enzyme-inhibitor preincubation on ice [1]. For comparison, the parent scaffold trans-2-phenylcyclopropylamine inhibits LSD1 with a KI of 242 μM—a >6,700-fold improvement in inhibitory potency achieved through aryl substitution and amino group elaboration enabled by the target compound's methanamine handle [2]. This demonstrates that the target compound's exocyclic amine provides a synthetically tractable vector for potency optimization that is structurally inaccessible in direct cyclopropanamine analogs.

LSD1 inhibitor epigenetics anticancer cyclopropylamine scaffold

Physicochemical Property Differentiation from Heteroaryl Analog: 4-Methoxyphenyl vs. Thiophene Substitution

Among methanamine-building block variants, the 4-methoxyphenyl substituent confers distinct electronic and steric properties compared to heteroaryl analogs such as [2-(thiophen-2-yl)cyclopropyl]methanamine (CAS 1226016-59-6) . The 4-methoxyphenyl group (Hammett σp = -0.27) is electron-donating, whereas the thiophene is electron-rich but with different aromatic resonance characteristics and a smaller ring size. This difference impacts the dipole moment, π-stacking capability with aromatic protein residues, and metabolic oxidation sites [1]. Additionally, the methoxyphenyl variant has higher molecular weight (177.24 vs. 153.24 g/mol) and increased lipophilicity (cLogP ~2.2 vs. ~1.5 estimated), which affects passive permeability and solubility profiles. The target compound's methoxy group also provides a hydrogen bond acceptor (OCH3) that can engage in additional polar interactions absent in the thiophenyl analog [1].

physicochemical properties aromatic substitution building block selection medicinal chemistry

Optimal Application Scenarios for (2-(4-Methoxyphenyl)cyclopropyl)methanamine Based on Quantitative Differentiation Evidence


Serotonergic GPCR Screening Campaigns Requiring 5-HT2C Agonist Scaffolds

Based on the demonstrated 5-HT2C receptor agonism (EC50 910 nM, Emax 86%), this compound is the appropriate choice for hit-finding campaigns targeting serotonergic pathways, particularly for indications such as obesity, anxiety, or impulse control disorders where 5-HT2C agonism is therapeutically relevant [1]. Procurement of the direct cyclopropanamine analog (CAS 19009-68-8) would instead deliver a compound with MAO-B inhibitory activity (Ki 86.6 μM) and serotonin transporter binding, which would misdirect the screening funnel toward an unintended mechanism [2].

LSD1/KDM1A Epigenetic Inhibitor Lead Generation via Amine Derivatization Chemistry

The exocyclic aminomethyl handle enables straightforward N-alkylation, N-acylation, or reductive amination to generate focused libraries of LSD1 inhibitors. As demonstrated by the 36 nM LSD1 IC50 achieved through cyclohexane-1,4-diamine derivatization, this compound provides a validated entry point into sub-100 nM LSD1 inhibitor chemical space [3]. The methylene spacer also reduces the risk of mechanism-based irreversible MAO inhibition that complicates the development of direct cyclopropanamine-based LSD1 inhibitors.

Structure-Activity Relationship Studies Probing Amine Basicity and Spacer Length Effects

The target compound's unique combination of a cyclopropane ring, 4-methoxyphenyl group, and methylene-bridged amine makes it an ideal tool molecule for systematic SAR studies exploring the impact of amine-spacer length on target engagement, selectivity, and ADME properties. Comparisons with the direct amine analog (CAS 19009-68-8) and the constitutional isomer cyclopropyl(4-methoxyphenyl)methanamine (CAS 54398-65-1) can isolate the contribution of amine positioning to pharmacological outcomes [4].

Focused Library Synthesis for CNS-Penetrant Lead Optimization

With molecular weight 177.24 g/mol, cLogP 2.2, TPSA 35.3 Ų, and only two hydrogen bond donors, the compound resides within favorable CNS MPO (Multi-Parameter Optimization) space [5]. Its physicochemical profile is distinct from both the lower-MW thiophene analog (153.24 g/mol) and the more polar direct cyclopropanamine (163.22 g/mol, lower cLogP), making it the preferred starting material when balanced permeability and solubility are required for CNS drug discovery programs.

Quote Request

Request a Quote for (2-(4-Methoxyphenyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.